![molecular formula C19H16BrNO3 B11295269 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11295269.png)
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a furan ring substituted with a bromophenyl group and an aminomethylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde. This intermediate can be synthesized via the bromination of phenylfuran derivatives . The subsequent steps involve the formation of the aminomethylbenzoic acid moiety through reactions such as reductive amination and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-(4-Bromophenyl)furan-2-carboxamide: Exhibits antibacterial activity and is synthesized via similar routes.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with potential biological activity.
Uniqueness
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety, a furan derivative, and a bromophenyl group. This compound's molecular formula is C19H16BrNO3 with a molecular weight of approximately 386.2 g/mol. The presence of multiple functional groups suggests significant potential for biological activity, particularly in the context of enzyme inhibition and anticancer properties.
Structural Characteristics
The structural complexity of this compound allows for various interactions with biological targets. The furan ring facilitates electrophilic aromatic substitutions, especially at the 5-position, which can be crucial for its biological activity. The bromophenyl group may also enhance the compound's reactivity and interaction profiles with target proteins.
Enzyme Inhibition
Research indicates that derivatives of compounds similar to this compound have shown promise as inhibitors for human sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. In vitro studies have demonstrated that related furan compounds can effectively inhibit SIRT2 activity, suggesting that this compound may exhibit comparable properties .
Anticancer Properties
In vitro studies on related compounds have indicated their effectiveness against specific cancer cell lines. For instance, compounds with similar structural features have been observed to induce apoptosis in cancer cells and inhibit cell proliferation . The potential anticancer activity of this compound warrants further investigation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities and modes of interaction between this compound and target proteins such as SIRT2. These studies suggest that this compound may bind effectively to the active sites of these proteins, providing insights into its mechanism of action .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Bromophenyl)furan-2-carboxylic acid | Similar furan and bromophenyl groups | Potential anti-cancer activity |
4-(5-Methylfuran-2-yl)benzoic acid | Contains a methyl group on furan | Antimicrobial properties |
4-[({[5-(Phenyl)furan-2-yl]methyl}amino)methyl]benzoic acid | Variation in phenyl substitution | SIRT2 inhibition |
N-(4-Bromophenyl)-N'-(furan-2-ylmethyl)urea | Urea linkage instead of carboxylic acid | Antitumor effects |
This comparative analysis highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not observed in other derivatives .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of furan-containing compounds for their biological activities. For example, studies have shown that certain furan derivatives exhibit potent antimicrobial properties and can inhibit key enzymes involved in metabolic pathways . These findings suggest that further exploration into the biological activity of this compound could yield valuable insights into its therapeutic potential.
Properties
Molecular Formula |
C19H16BrNO3 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[[[5-(4-bromophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16BrNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23) |
InChI Key |
AQPKBPKFIRLWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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